molecular formula C24H24N4O4 B11204872 4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-1-propyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11204872
M. Wt: 432.5 g/mol
InChI Key: STWMZVMHBGUONW-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinazolinone and quinoline structures, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Quinoline Derivative Synthesis: The quinoline moiety is often prepared via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.

    Coupling Reactions: The quinazolinone and quinoline derivatives are then coupled using reagents like carbodiimides or phosphonium salts to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-1-propyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone and quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone and quinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, acylating agents

Major Products

Scientific Research Applications

4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-1-propyl-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-oxo-N-(4-oxo-2-methylquinazolin-3(4H)-yl)-1-methyl-1,2-dihydroquinoline-3-carboxamide
  • 4-hydroxy-2-oxo-N-(4-oxo-2-ethylquinazolin-3(4H)-yl)-1-ethyl-1,2-dihydroquinoline-3-carboxamide

Uniqueness

4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3(4H)-yl)-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinazolinone and quinoline rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3-yl)-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C24H24N4O4/c1-3-9-19-25-17-12-7-5-10-15(17)23(31)28(19)26-22(30)20-21(29)16-11-6-8-13-18(16)27(14-4-2)24(20)32/h5-8,10-13,29H,3-4,9,14H2,1-2H3,(H,26,30)

InChI Key

STWMZVMHBGUONW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4N(C3=O)CCC)O

Origin of Product

United States

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